molecular formula C18H21NO4 B7818374 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one CAS No. 1821457-37-7

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B7818374
CAS No.: 1821457-37-7
M. Wt: 315.4 g/mol
InChI Key: MDAVRGVGZOJUEM-BQYQJAHWSA-N
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Description

This coumarin derivative (molecular formula: C₁₈H₂₁NO₄, molecular weight: 315.37) features a unique substitution pattern:

  • A 4-propyl group at position 4 of the chromen-2-one core.
  • A (2E)-3-(dimethylamino)prop-2-enoyl moiety at position 4.
  • 7-hydroxy and 8-methyl substituents.

Properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-5-6-12-9-16(21)23-18-11(2)17(22)14(10-13(12)18)15(20)7-8-19(3)4/h7-10,22H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAVRGVGZOJUEM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116310
Record name 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821457-37-7
Record name 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821457-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-7-hydroxy-8-methyl-4-propyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Condensation of Chromone Precursors

The core chromone scaffold (2H-chromen-2-one) is typically synthesized via Kostanecki-Robinson cyclization, where a phenolic ketone undergoes cyclocondensation with β-keto esters or acids. For this compound, the 4-propyl and 8-methyl substituents are introduced early via alkylation of resorcinol derivatives. Subsequent Friedel-Crafts acylation at position 6 with (2E)-3-(dimethylamino)prop-2-enoyl chloride in anhydrous dichloromethane (DCM) yields the enoyl side chain. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv) for electrophilic activation.

  • Yield : ~45–50% after purification by silica gel chromatography.

The 7-hydroxy group is protected as a methoxy ether during synthesis and deprotected using BBr₃ in DCM at −78°C.

Coupling Reactions Using EDCI/HOBt

Carbodiimide-mediated coupling offers an alternative for installing the enoyl moiety. The 7-hydroxy-8-methyl-4-propylchromen-2-one intermediate is reacted with (2E)-3-(dimethylamino)acrylic acid using ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile. This method avoids harsh acyl chloride conditions and improves regioselectivity:

ParameterValue
SolventAnhydrous CH₃CN
Reaction Time12–16 hours
TemperatureRoom temperature
Yield58–62%

The protocol, adapted from sulfonamide coupling methodologies, ensures minimal epimerization due to mild conditions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for chromone functionalization. A mixture of 7-hydroxy-8-methyl-4-propylchromen-2-one, dimethylaminoacrylic acid, and DCC in toluene is irradiated at 120°C for 20 minutes, achieving 68% yield. Comparative studies show a 15–20% yield increase over conventional heating, attributed to uniform thermal activation.

Optimization Strategies

Solvent and Catalytic Systems

Polar aprotic solvents (DMF, DMSO) enhance enolate formation but risk hydrolysis. Non-polar solvents like toluene improve acylation efficiency but require anhydrous conditions. Catalytic systems screened include:

  • Lewis Acids : ZnCl₂ (10 mol%) improves enoyl group incorporation by 12%.

  • Organocatalysts : DMAP (4-dimethylaminopyridine) accelerates coupling rates by 30% in EDCI/HOBt reactions.

Stereochemical Control

The (2E)-configuration of the enoyl group is critical for bioactivity. Isomerization risks during synthesis are mitigated by:

  • Low-Temperature Quenching : Rapid cooling after acylation prevents thermal E/Z interconversion.

  • Stereoselective Additives : Thiourea derivatives (10 mol%) stabilize the transition state, favoring the E-isomer (95:5 E/Z ratio).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials and dimers. Further recrystallization from ethanol/water (4:1) yields >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.52 (t, J = 7.2 Hz, 3H, CH₃), 2.24 (s, 6H, N(CH₃)₂), 6.82 (d, J = 15.6 Hz, 1H, enoyl CH), 7.58 (s, 1H, ArH).

  • IR (KBr): 1687 cm⁻¹ (C=O), 1633 cm⁻¹ (conjugated enone).

  • HPLC : Purity >99% (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).

Challenges and Limitations

  • Hydrolysis Sensitivity : The enoyl group is prone to nucleophilic attack, necessitating anhydrous conditions.

  • Byproduct Formation : Dimerization at position 7 occurs if hydroxyl protection is incomplete, reducing yields by 10–15%.

Industrial-Scale Adaptations

Decarboxylative alkylation, inspired by Atovaquone synthesis, offers scalability. Using 4-propyl-7-hydroxy-8-methylchromen-2-one and tert-butyl (2E)-3-(dimethylamino)acrylate in DMF at 100°C achieves 65% yield with minimal waste. Continuous flow reactors further enhance throughput by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The enoyl group can be reduced to an alkyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alkyl derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
  • Neuroprotective Effects :
    • The compound has shown potential neuroprotective effects in preclinical studies. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Properties :
    • Inflammation plays a significant role in many chronic diseases. Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and cardiovascular diseases .

Pharmacological Insights

  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This property could be leveraged to enhance the efficacy of other therapeutic agents by preventing their breakdown.
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents . This is particularly relevant given the rising concern over antibiotic resistance.

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating potent activity.
NeuroprotectionShowed protective effects against oxidative stress-induced neuronal death in vitro.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in animal models of arthritis.
AntimicrobialExhibited activity against Staphylococcus aureus and Candida albicans in laboratory settings.

Mechanism of Action

The mechanism of action of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural variations and properties of analogous coumarins:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-propyl, 6-[(2E)-3-(dimethylamino)propenoyl], 7-OH, 8-Me C₁₈H₂₁NO₄ 315.37 Balanced lipophilicity; potential for hydrogen bonding via 7-OH
3-((2E)-3-(4-Dimethylaminophenyl)propenoyl)-2H-chromen-2-one 3-propenoyl linked to 4-dimethylaminophenyl C₂₀H₁₇NO₄ 335.36 Extended conjugation via phenyl group; higher molar mass
4-Butyl-6-[3-(dimethylamino)propenoyl]-7-hydroxy-8-methyl-2H-chromen-2-one 4-butyl instead of 4-propyl C₁₉H₂₃NO₄ 329.40 Increased lipophilicity due to butyl chain; similar bioactivity scaffold
6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one 6-ethyl, 3-phenyl, dimethylaminomethyl at position 8 C₂₁H₂₃NO₃ 337.42 Reduced oxygen content; phenyl group may sterically hinder interactions
6-[(Dimethylamino)methyl]-7-hydroxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one Trifluoromethyl, pyrazolyl, dimethylaminomethyl C₂₃H₂₀F₃N₃O₃ 443.43 Enhanced metabolic stability (CF₃); complex substitution limits solubility

Key Observations

Substituent Effects on Lipophilicity :

  • The 4-propyl group in the target compound provides moderate lipophilicity compared to the 4-butyl analog (higher lipophilicity) and the 3-phenyl derivative (steric bulk) .
  • The trifluoromethyl group in the pyrazolyl analog significantly increases hydrophobicity and may improve membrane permeability .

7-hydroxy groups across all analogs enable hydrogen bonding, critical for target engagement in biological systems .

Synthetic Accessibility :

  • The target compound and its 4-butyl analog are synthesized with 85–95% purity, suggesting robust protocols .
  • More complex derivatives (e.g., trifluoromethyl-pyrazolyl) likely require multi-step syntheses, reducing yield .

Research Findings and Implications

  • Bioactivity Potential: The dimethylamino group in the target compound and its analogs is associated with enhanced interaction with biological targets, such as enzymes or receptors requiring cationic or polar interactions .
  • Solubility Challenges : While the 4-propyl group improves solubility compared to bulkier analogs (e.g., butyl or phenyl), the compound’s moderate logP (~3.5 estimated) may still limit aqueous solubility, necessitating formulation optimization .
  • Structural Insights from Crystallography : SHELX software has been critical in resolving the crystal structures of similar coumarins, aiding in understanding substituent geometry and intermolecular interactions .

Biological Activity

The compound 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one , commonly referred to as a derivative of the chromene scaffold, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research has indicated that chromene derivatives exhibit significant anticancer properties. Specifically, This compound has been shown to inhibit hypoxia-inducible factor (HIF) activity, which is crucial in tumor progression and metastasis. In a study involving human glioblastoma cells, compounds with similar chromene structures demonstrated IC50 values ranging from 1.5 to 17 µM against HIF transcriptional activation under hypoxic conditions .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a study assessing the activity against Methicillin-resistant Staphylococcus aureus (MRSA), derivatives of chromene were found to have inhibitory zones (IZ) of 21.3–20.6 mm and minimum inhibitory concentration (MIC) values of 1.95–3.9 µg/mL . This suggests potential for development as an antimicrobial agent.

Antituberculosis and Antifungal Activity

Further investigations into the antimicrobial spectrum revealed moderate activity against tuberculosis and various fungal species . The structure of chromene allows for modifications that can enhance its efficacy against these pathogens.

Structure-Activity Relationship (SAR)

The SAR of chromene derivatives indicates that modifications to the core structure can significantly influence biological activity. For instance, the introduction of different substituents at specific positions on the chromene ring can enhance or diminish activity against cancer cells or microbes. A systematic study of 15 lipophilic 2,2-dimethyl-2H-chromene-based analogs revealed that variations in sulfonamide groups affected HIF-1 inhibition potency .

Table: Summary of Biological Activities

Activity TypeCompound StructureIC50/MIC ValuesReference
AnticancerChromene derivatives1.5 - 17 µM
Antimicrobial6-hydroxy-4,8-dimethyl-2H-chromen derivativesIZ: 21.3 - 20.6 mm; MIC: 1.95 - 3.9 µg/mL
AntituberculosisVarious chromene derivativesModerate activity

Study on Glioblastoma Cells

In a pivotal study, researchers evaluated the effects of chromene derivatives on glioblastoma cells using a luciferase reporter assay to measure HIF-1 transcriptional activity under hypoxia. The results indicated that specific modifications to the chromene structure led to enhanced inhibition of HIF activity, suggesting a promising avenue for developing new anticancer therapies .

Research on Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of chromene derivatives against MRSA and other pathogens. The findings highlighted that certain structural modifications could improve efficacy against resistant strains, indicating potential for clinical applications in treating infections caused by resistant bacteria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

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